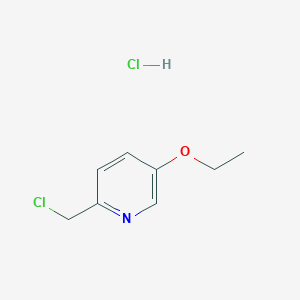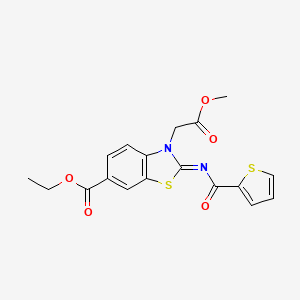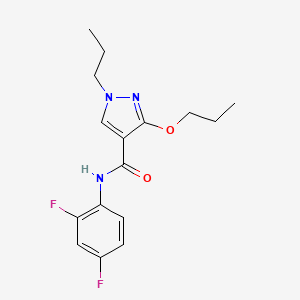![molecular formula C21H23BrN4O B2454726 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide CAS No. 1284266-14-3](/img/structure/B2454726.png)
5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H23BrN4O and its molecular weight is 427.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Structure
- A study by Soselia et al. (2020) on benzimidazole derivatives, which are structurally related to the target compound, details the synthesis of benzimidazole heterocycles incorporating adamantane moiety, highlighting the chemical versatility of adamantyl compounds in heterocyclic chemistry (Soselia et al., 2020).
- Research by Bobko et al. (2012) on pyrazole derivatives describes an efficient synthesis route for carboxamides similar to the target compound, underscoring the methodological advancements in synthesizing pyrazole-based structures (Bobko et al., 2012).
Molecular Analysis and Characterization
- Jia et al. (2017) examined cannabimimetic indazole and pyrazole derivatives, including adamantyl-linked compounds, using sophisticated techniques like LC-QTOF-MS and NMR spectroscopy. This study demonstrates the analytical methods applicable for characterizing compounds structurally similar to the target chemical (Jia et al., 2017).
Pharmaceutical Applications
- Hafez et al. (2013) conducted a study on pyrazolopyrimidines and Schiff bases derived from similar compounds, evaluating their in vitro antitumor activities. This research provides insights into the potential pharmaceutical applications of structurally related pyrazole derivatives (Hafez et al., 2013).
- Claramunt et al. (2000) explored the chemistry and molecular structure of 3(5)-(1-adamantyl)pyrazoles, which are closely related to the target compound. Their work offers valuable information on the potential pharmaceutical relevance of such structures (Claramunt et al., 2000).
Biomedical Research
- Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and investigated their antiproliferative effects on cancer cells, providing a perspective on the biomedical relevance of compounds similar to the target chemical (Lu et al., 2014).
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O/c22-17-3-1-13(2-4-17)12-23-26-20(27)18-8-19(25-24-18)21-9-14-5-15(10-21)7-16(6-14)11-21/h1-4,8,12,14-16H,5-7,9-11H2,(H,24,25)(H,26,27)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWUJJMFIAXHJL-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
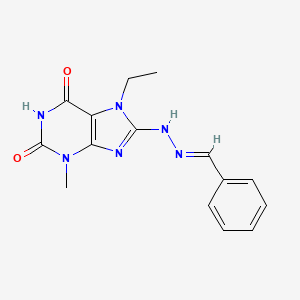
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2454646.png)

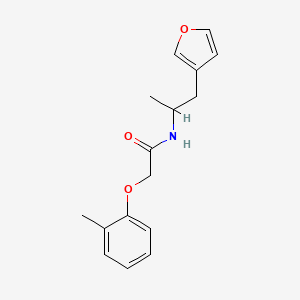
![3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2454650.png)
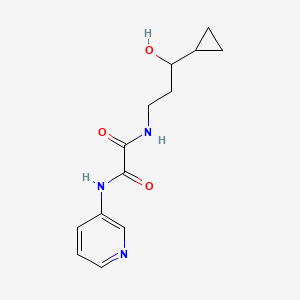
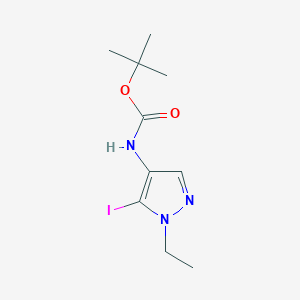

![(Z)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2454659.png)
![tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B2454661.png)
